molecular formula C15H12F3NO3 B8168049 Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate

Cat. No.: B8168049
M. Wt: 311.25 g/mol
InChI Key: SSCFLJIDCZRLKZ-UHFFFAOYSA-N
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Description

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a biphenyl core substituted with an amino group, a trifluoromethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The biphenyl core is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro biphenyl derivatives.

    Reduction: Formation of biphenyl alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Amino-3’-(trifluoromethyl)biphenyl-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 3-Amino-3’-(methoxy)biphenyl-4-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel bioactive molecules.

Properties

IUPAC Name

methyl 2-amino-4-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFLJIDCZRLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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